chiral pool synthesis using (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol
chiral pool synthesis using (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide: Chiral Pool Synthesis Leveraging (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of modern drug discovery and fine chemical manufacturing, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, with one enantiomer potentially eliciting a desired therapeutic effect while the other may be inactive or even harmful. Chiral pool synthesis represents an elegant and efficient strategy to access these single-enantiomer molecules.[1][2] This approach utilizes readily available, inexpensive, and enantiopure natural products—such as amino acids, terpenes, or carbohydrates—as starting materials.[1][3] By incorporating a pre-existing stereocenter from the "chiral pool," chemists can circumvent the need for complex asymmetric syntheses or costly chiral resolutions, thereby streamlining the path to the target molecule.[4]
Within this paradigm, (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol emerges as a highly valuable and versatile chiral building block. Its rigid indane scaffold, coupled with a defined stereocenter and functional groups amenable to further transformation, makes it an attractive starting point for the synthesis of complex molecular architectures. The indanyl core is a privileged structure found in numerous pharmaceuticals and natural products.[5] The methoxy group, a common feature in approved drugs, can modulate a molecule's physicochemical properties and binding interactions with biological targets.[6] This guide provides a comprehensive overview of the synthesis and application of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.
Physicochemical Properties and Characterization
A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis. (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is a solid at room temperature with well-defined physical and spectroscopic characteristics.
| Property | Value | Source |
| CAS Number | 200425-74-7 | [7][8] |
| Molecular Formula | C₁₀H₁₂O₂ | [7][9] |
| Molecular Weight | 164.20 g/mol | [9] |
| Appearance | White to off-white solid | Commercially available data |
| InChIKey | IAVGAIAOOXUVAD-SNVBAGLBSA-N | [7][10] |
| Canonical SMILES | COC1=CC2=C(CC[C@H]2O)C=C1 | [7][10] |
Enantioselective Synthesis of the Chiral Building Block
The most common and efficient route to (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of its corresponding prochiral ketone, 6-methoxy-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.
The causality behind this choice of strategy lies in its efficiency and high degree of stereocontrol. Biocatalysis using ketoreductase (KRED) enzymes or chemocatalysis using well-established systems like Corey-Bakshi-Shibata (CBS) reagents or Noyori-type ruthenium catalysts can achieve excellent yields and enantiomeric excesses (ee) often exceeding 99%.
Workflow for Asymmetric Ketone Reduction
Caption: Asymmetric synthesis of the target indanol.
Experimental Protocol: Biocatalytic Reduction of 6-methoxy-2,3-dihydro-1H-inden-1-one
This protocol is a representative example based on common biocatalytic reduction procedures. The choice of a specific ketoreductase enzyme is crucial and often requires screening for optimal activity and stereoselectivity.
-
Reaction Setup: To a solution of potassium phosphate buffer (100 mM, pH 7.0) is added NADP⁺ (1 mM) and glucose dehydrogenase (GDH, 5 U/mL) for cofactor regeneration.
-
Substrate Addition: 6-methoxy-2,3-dihydro-1H-inden-1-one (10 g, 61.6 mmol), the starting ketone, is added to the buffer solution.[11] Due to its limited aqueous solubility, a co-solvent such as isopropanol (10-20% v/v) may be used. Isopropanol can also serve as the sacrificial hydrogen donor for cofactor regeneration.
-
Enzyme Addition: A selected ketoreductase (KRED) known to produce the (R)-alcohol is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature (typically 25-30 °C) and pH. Progress is monitored by HPLC or GC by observing the disappearance of the ketone and the appearance of the alcohol product.
-
Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol as a crystalline solid. Enantiomeric excess is determined using chiral HPLC.
Application in Chiral Pool Synthesis: Accessing Chiral Aminoindanols
The synthetic utility of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol lies in its role as a precursor to other valuable chiral molecules. A prime example is its conversion to chiral 1-amino-2-indanols, which are critical components in asymmetric catalysts (e.g., BOX and PyBOX ligands) and are found in the core structure of pharmaceuticals like the HIV protease inhibitor Indinavir.[12][13]
The conversion of the hydroxyl group to an amino group can be achieved through several methods. A Mitsunobu reaction, for instance, allows for the introduction of a nitrogen nucleophile (like an azide or phthalimide) with a predictable inversion of stereochemistry at the C1 position. Subsequent reduction yields the corresponding amine.
Synthetic Pathway to a Chiral Aminoindanol Derivative
This pathway illustrates the conversion of the title compound into a versatile chiral amine, demonstrating its value in accessing more complex structures.
Caption: Synthetic utility of the chiral indanol.
Experimental Protocol: Synthesis of (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine
This protocol demonstrates the stereospecific conversion of the alcohol to an amine via an azide intermediate, a robust and reliable transformation.
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Azide Formation (Mitsunobu Reaction): To a cooled (0 °C) solution of (1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol (5.0 g, 30.4 mmol) and triphenylphosphine (PPh₃, 9.5 g, 36.5 mmol) in anhydrous THF (100 mL) is added diisopropyl azodicarboxylate (DIAD, 7.1 mL, 36.5 mmol) dropwise. After stirring for 15 minutes, diphenylphosphoryl azide (DPPA, 7.8 mL, 36.5 mmol) is added. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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Work-up and Isolation of Azide: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield (1S)-1-azido-6-methoxy-2,3-dihydro-1H-indene. The inversion of stereochemistry is a key feature of the Sₙ2 mechanism of the Mitsunobu reaction.
-
Azide Reduction: The isolated azide (4.5 g, 23.8 mmol) is dissolved in methanol (75 mL). Palladium on carbon (10% Pd/C, 450 mg) is added carefully. The flask is evacuated and backfilled with hydrogen gas (H₂ balloon). The reaction is stirred vigorously at room temperature until TLC or HPLC analysis indicates complete consumption of the azide.
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Final Isolation: The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated. The resulting crude amine can be purified by crystallization of its salt (e.g., hydrochloride) or by chromatography to afford (1S)-6-methoxy-2,3-dihydro-1H-inden-1-amine.
Conclusion
(1R)-6-methoxy-2,3-dihydro-1H-inden-1-ol stands as a testament to the power and efficiency of chiral pool synthesis. Its ready availability through highly enantioselective catalytic methods provides a reliable entry point to a class of valuable chiral synthons. The strategic manipulation of its hydroxyl group, particularly its conversion to an amine with predictable stereochemical outcomes, unlocks pathways to complex and high-value molecules, including pharmaceutical agents and ligands for asymmetric catalysis. This guide underscores the compound's significance, providing both the conceptual framework and practical methodologies for its use, thereby empowering researchers to leverage this versatile building block in their synthetic endeavors.
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